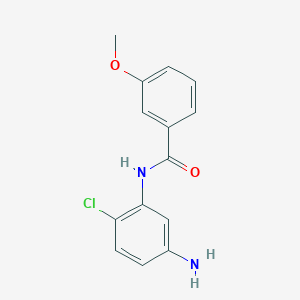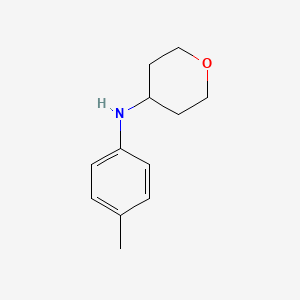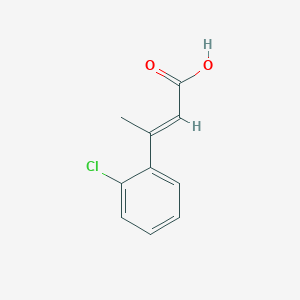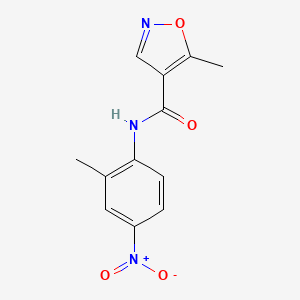![molecular formula C16H21NO B1414977 1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile CAS No. 23528-53-2](/img/structure/B1414977.png)
1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile
Descripción general
Descripción
1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile is a chemical compound with the CAS Number: 23528-53-2 . It has a molecular weight of 243.35 . The IUPAC name for this compound is 1-(4-isobutoxyphenyl)cyclopentanecarbonitrile .
Molecular Structure Analysis
The InChI code for 1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile is 1S/C16H21NO/c1-13(2)11-18-15-7-5-14(6-8-15)16(12-17)9-3-4-10-16/h5-8,13H,3-4,9-11H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the resources I have access to.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile is a compound of interest in the field of organic chemistry for its potential in facilitating the synthesis of diverse chemical structures. Research has shown that compounds with similar structures are versatile intermediates in organic synthesis. For example, the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives from related carbonitrile compounds demonstrates the chemical reactivity and potential for generating biologically active molecules (Elkholy & Morsy, 2006). Similarly, the role of kinetic processes in the crystallization of polymorphs from compounds with close structural analogs indicates the significance of solvent effects on the physical properties of these compounds (Kitamura & Horimoto, 2013).
Molecular Design and Drug Discovery
The structural flexibility of 1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile and its analogs lends itself to the exploration in drug discovery, particularly in designing inhibitors with specific biological targets. For instance, the design and synthesis of 2-pyridone based flexible dimers and their conformational study offer insights into cyclooxygenase-2 inhibition, a key target in anti-inflammatory drug design (Rai et al., 2015). Furthermore, the synthesis and anticonvulsant activity of amino amides and amino esters based on related cyclopentane-carbonitrile compounds highlight the potential for creating new therapeutic agents (Arustamyan et al., 2019).
Advanced Material Science
Compounds like 1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile are also explored for their properties in material science, such as in the synthesis of organic electronics or as intermediates in creating novel materials with unique optical or electronic properties. The study of electrochromism in photochromic dithienylcyclopentenes, for instance, demonstrates the potential application of structurally similar compounds in developing materials with switchable optical properties (Peters & Branda, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-(2-methylpropoxy)phenyl]cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-13(2)11-18-15-7-5-14(6-8-15)16(12-17)9-3-4-10-16/h5-8,13H,3-4,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPWULJNMATWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2(CCCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B1414896.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine](/img/structure/B1414897.png)


![1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1414903.png)




![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid](/img/structure/B1414910.png)
![2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1414915.png)

![1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414917.png)